molecular formula C20H15NO2 B12924701 2-Methoxy-9-phenoxyacridine CAS No. 61078-20-4

2-Methoxy-9-phenoxyacridine

Cat. No.: B12924701
CAS No.: 61078-20-4
M. Wt: 301.3 g/mol
InChI Key: XAJLYOUHZAGPLT-UHFFFAOYSA-N
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Description

2-Methoxy-9-phenoxyacridine is an organic compound with the molecular formula C20H15NO2. It belongs to the acridine family, which is known for its diverse biological and photochemical properties. The structure of this compound consists of an acridine core with a methoxy group at the 2-position and a phenoxy group at the 9-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-9-phenoxyacridine typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-bromobenzoic acid and aniline to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives

Industrial Production Methods

the general approach involves large-scale application of the Ullmann condensation and subsequent functionalization steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and various substituted acridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenoxy groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61078-20-4

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-methoxy-9-phenoxyacridine

InChI

InChI=1S/C20H15NO2/c1-22-15-11-12-19-17(13-15)20(23-14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3

InChI Key

XAJLYOUHZAGPLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

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